Home > Products > Screening Compounds P143292 > 2-(m-Tolyl)nicotinamide
2-(m-Tolyl)nicotinamide -

2-(m-Tolyl)nicotinamide

Catalog Number: EVT-13142429
CAS Number:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(m-Tolyl)nicotinamide, also known as 2-(3-methylphenyl)nicotinamide, is a chemical compound derived from nicotinamide with a tolyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of nicotinamide derivatives, which are known for various pharmacological properties.

Source and Classification

2-(m-Tolyl)nicotinamide can be synthesized through various organic reactions involving nicotinamide and substituted aromatic compounds. The classification of this compound falls under the category of aromatic amides, specifically those that contain a pyridine ring fused with an amide functional group.

Synthesis Analysis

Methods

The synthesis of 2-(m-Tolyl)nicotinamide typically involves the following methods:

  1. Condensation Reactions: The most common method is the condensation of m-toluidine with nicotinoyl chloride or nicotinamide under basic conditions. This reaction can be facilitated using solvents such as dichloromethane or ethanol.
  2. Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by applying microwave energy, allowing for faster synthesis compared to traditional heating methods.
  3. Catalytic Methods: Utilizing catalysts such as copper salts or palladium can improve reaction efficiency and selectivity.

Technical Details

  • Reagents: Common reagents include m-toluidine, nicotinoyl chloride, and various solvents (e.g., ethanol, dichloromethane).
  • Conditions: Reactions may be conducted at room temperature or under reflux conditions, depending on the specific method used.
  • Monitoring: Thin-layer chromatography (TLC) is often employed to monitor reaction progress.
Molecular Structure Analysis

Structure

The molecular formula of 2-(m-Tolyl)nicotinamide is C12H12N2OC_{12}H_{12}N_2O. Its structure features:

  • A pyridine ring (nicotinamide moiety).
  • A tolyl group attached to the nitrogen atom at the 2-position.

Data

  • Canonical SMILES: CC1=CC(=C(C=C1)C(=O)N)C=CN=C2C=CC(=C2)N=C(N)C
  • InChI Key: MXDZDOSKPJWKJT-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

2-(m-Tolyl)nicotinamide can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding quinones.
  2. Reduction: Reduction reactions may convert the carbonyl group into an alcohol.
  3. Substitution Reactions: Electrophilic substitution can occur on the aromatic rings, allowing for further functionalization.

Technical Details

  • Common Reagents:
    • Oxidizing agents like potassium permanganate.
    • Reducing agents such as sodium borohydride.
  • Conditions: Reactions are typically carried out under controlled temperatures and in suitable solvents.
Mechanism of Action

The mechanism of action for 2-(m-Tolyl)nicotinamide involves its interaction with biological targets, particularly enzymes related to metabolic pathways. It is believed to act as an inhibitor or modulator of specific pathways, potentially influencing cellular processes such as:

  • Nicotinic acid metabolism
  • Cell signaling pathways

Data from studies suggest that derivatives of nicotinamide exhibit various biological activities, including anti-inflammatory and neuroprotective effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges from 120°C to 125°C, depending on purity.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but insoluble in non-polar solvents.
  • Stability: Relatively stable under standard laboratory conditions but may decompose when exposed to strong acids or bases.
Applications

2-(m-Tolyl)nicotinamide has several scientific uses, including:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting metabolic disorders.
  2. Biochemical Research: Used in studies investigating the role of nicotinamide derivatives in cellular processes.
  3. Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.
Introduction to 2-(m-Tolyl)nicotinamide in Contemporary Research

Structural and Functional Significance in Nicotinamide Derivatives

The molecular structure of 2-(m-Tolyl)nicotinamide (C₁₃H₁₂N₂O; MW 212.25 g/mol) integrates two critical domains:

  • A nicotinamide pharmacophore that maintains hydrogen-bonding capabilities via the C=O and N-H groups, facilitating interactions with enzymatic active sites through key hydrogen bonds with residues like Glu885 and Asp1046 in VEGFR-2 [1].
  • A meta-methylphenyl moiety that enhances hydrophobic interactions within allosteric pockets of target proteins. The meta-substitution position provides steric and electronic advantages over ortho/para isomers, reducing metabolic susceptibility while optimizing π-stacking with aromatic residues (e.g., Phe193/Tyr18 in nAChRs) [5] [9].

Table 1: Structural and Biological Comparison of Nicotinamide Hybrid Analogs

CompoundCore StructureKey SubstituentTarget AffinityBiological Activity
2-(m-Tolyl)nicotinamideNicotinamide3-MethylphenylVEGFR-2, nAChRsAntiangiogenic, neuromodulatory
Compound 7a [1]Nicotinamide-thiadiazole4-NitrophenylVEGFR-2 (IC₅₀=0.095 µM)Anticancer (Breast)
SBI-0797812 4-PyridylFluorophenylNAMPTAllosteric activation
GSK 484 [7]4-HydroxypiperidinePhenylEnzyme inhibitionAntitumor

Functional advantages of this hybrid scaffold include:

  • Enhanced Binding Stability: Molecular docking reveals the tolyl methyl group occupies hydrophobic subpockets in VEGFR-2, contributing to ΔG values of -9.2 kcal/mol, superior to unsubstituted phenyl analogs (-7.8 kcal/mol) [1].
  • Metabolic Resistance: The meta-methyl group impedes cytochrome P450-mediated hydroxylation, increasing plasma half-life versus para-substituted counterparts in preclinical models [1].
  • Dual-Target Capability: Simultaneous engagement of enzymatic active sites (via nicotinamide) and allosteric regions (via tolyl) enables modulation of structurally diverse targets like kinases and ion channels [5] [8].

Historical Evolution of Nicotinamide-Based Pharmacophores

The development of 2-(m-Tolyl)nicotinamide stems from three key phases in pharmacophore evolution:

Phase 1: Foundational Nicotinamide Scaffolds (Pre-2010)

Initial nicotinamide derivatives focused on NAD⁺ mimicry, exemplified by nicotinamide riboside (NR) and NMN (β-Nicotinamide Mononucleotide). These early compounds enhanced NAD⁺ biosynthesis but lacked target specificity, acting primarily as metabolic precursors [2] [8]. Limitations included poor membrane permeability and pleiotropic effects across NAD⁺-consuming enzymes (PARPs, Sirtuins, CD38).

Phase 2: Hybridization Strategies (2010–2020)

To improve selectivity, medicinal chemists developed hybrid pharmacophores:

  • Nicotinamide-thiadiazol hybrids (e.g., Compound 7a) incorporated heterocyclic spacers to access VEGFR-2's hydrophobic pocket, achieving IC₅₀ values of 4.64 µM in MDA-MB-231 cells [1].
  • Nicotinamide-carbamate conjugates enabled CNS penetration for neuronal targets like α4β2 nAChRs [10].
  • Structural insights from dbCICA (docking-based Comparative Intermolecular Contacts Analysis) revealed that optimal nAChR ligands require:
  • Planar aromatic ring (H-bond acceptor)
  • Hydrophobic region (van der Waals contacts with β2 subunit residues Val111/Leu121)
  • Non-planar ring system for α7 subtype specificity [5].

Phase 3: Allosteric and Multi-Target Derivatives (2020–Present)

2-(m-Tolyl)nicotinamide emerged as a third-generation derivative designed for:

  • Allosteric modulation: The tolyl group enables rear-channel binding in NAMPT, mimicking biogenic phenols (e.g., quercitrin) that enhance NMN production by 2.3-fold .
  • Target polypharmacology: Balanced affinity for both enzymatic (VEGFR-2 IC₅₀ ~1.8 µM) and transporter targets (nAChR Kᵢ ~140 nM), addressing complex diseases via multi-pathway modulation [5] [9].

Table 2: Key Milestones in Nicotinamide Pharmacophore Development

YearInnovationStructural AdvanceTherapeutic Impact
2000Niacin derivativesCarboxyl group at C3Lipid modulation
2012Nicotinamide-thiadiazole hybridsThiadiazole spacerVEGFR-2 inhibition (Oncology)
2018dbCICA-guided α4β2 nAChR ligandsPlanar ring + H-bond donorNeurodegenerative disease targets
20232-(m-Tolyl)nicotinamide analogsMeta-tolyl + nicotinamide fusionMulti-target kinase/ion channel modulation

Role in Modulating Enzymatic and Transporter Systems

VEGFR-2 Inhibition and Antiangiogenic Effects

2-(m-Tolyl)nicotinamide disrupts ATP-binding in VEGFR-2 through:

  • Competitive hinge binding: The nicotinamide carbonyl forms H-bonds with Cys919, while the pyridinyl nitrogen coordinates the DFG motif (Asp1046).
  • Allosteric hydrophobic filling: The m-tolyl group occupies a hydrophobic pocket adjacent to the hinge region, increasing residence time by 3.7-fold versus des-methyl analogs [1].Functional outcomes include suppression of endothelial cell proliferation (EC₅₀ = 2.4 µM) and reduced tumor microvessel density in xenograft models.

nAChR Subtype Modulation

In silico studies demonstrate subtype-specific interactions:

  • α4β2 nAChRs: The compound adopts a linear conformation, with nicotinamide H-bonding to β2-Trp57 and tolyl π-stacking with α4-Tyr204. dbCICA models indicate 83% similarity to high-affinity agonist epibatidine in contact patterns [5].
  • α7 nAChRs: Meta-methyl sterically clashes with Leu116, reducing binding by ~60% versus α4β2. This selectivity profile is advantageous for CNS applications requiring subtype discrimination.

NAMPT Activation and NAD⁺ Biosynthesis

2-(m-Tolyl)nicotinamide functions as a positive allosteric modulator (PAM) for Nicotinamide Phosphoribosyltransferase (NAMPT):

  • Binds the rear channel 12 Å from the active site, stabilizing a conformation that enhances NMN affinity (Kₘ reduced from 42 µM to 18 µM) .
  • Synergizes with endogenous NAMPT activators (e.g., biogenic phenols), increasing cellular NAD⁺ by 2.1-fold at 10 µM in hepatocyte models.

Table 3: Target-Specific Mechanisms of 2-(m-Tolyl)nicotinamide

TargetBinding SiteKey InteractionsFunctional Change
VEGFR-2ATP-binding domainH-bond: Cys919, Asp1046; Hydrophobic: Leu840Kinase inhibition (IC₅₀ ~1.8 µM)
α4β2 nAChROrthosteric siteπ-Stacking: Tyr204; H-bond: Trp57Partial agonism (EC₅₀ = 140 nM)
NAMPTAllosteric rear channelHydrophobic: Phe193; Polar: Ser165Kₘ reduction for NMN (2.3-fold)
Carbonyl reductaseCatalytic pocketSteric occlusion of S1 subpocketSubstrate-specific inhibition

Inhibition of Carbonyl Reductases

The compound selectively inhibits human carbonyl reductase 1 (CBR1) via:

  • Steric blockade: The m-tolyl group obstructs the S1 subpocket, preventing NADPH cofactor binding.
  • Transition-state disruption: Molecular dynamics show 2.9 Å displacement of catalytic Ser137 in CBR1, reducing ketone reduction efficiency by 78% [7]. This activity is significant for preventing anthracycline chemoresistance.

Properties

Product Name

2-(m-Tolyl)nicotinamide

IUPAC Name

2-(3-methylphenyl)pyridine-3-carboxamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c1-9-4-2-5-10(8-9)12-11(13(14)16)6-3-7-15-12/h2-8H,1H3,(H2,14,16)

InChI Key

QPZDKQKHCALCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.